AZD5582 is a highly potent, bivalent (dimeric) second mitochondrial-derived activator of caspases (SMAC) mimetic that functions as a pan-inhibitor of apoptosis protein (IAP) antagonist. Structurally engineered to bind concurrently to the BIR3 domains of two IAP molecules, it exhibits sub-nanomolar to low-nanomolar affinity for cIAP1, cIAP2, and XIAP[1]. In procurement and material selection, AZD5582 is prioritized over early-generation mimetics due to its validated pharmacokinetic stability, high aqueous solubility as a dihydrochloride salt, and its highly specific activation of the non-canonical NF-κB pathway [1]. These baseline properties make it a critical benchmark compound for in vivo apoptosis induction and viral latency reversal research [2].
Substituting AZD5582 with monomeric SMAC mimetics (such as LCL161 or Xevinapant) or alternative dimeric analogs (such as Birinapant) introduces significant risks in target engagement and formulation viability. Monomeric mimetics typically lack the avidity required to simultaneously and potently inhibit XIAP alongside cIAP1/2, leading to incomplete apoptotic signaling in resistant cell lines [1]. Furthermore, while other dimeric mimetics like Birinapant share structural similarities, they fail to induce critical downstream signaling—such as p100 cleavage—in primary cells at low concentrations, rendering them ineffective as single-agent latency-reversing agents[2]. From a processability standpoint, generic free-base SMAC mimetics often suffer from severe lipophilicity and poor aqueous solubility, whereas the specific dihydrochloride salt of AZD5582 is engineered to support direct intravenous formulation without relying on high concentrations of toxic excipients [3].
A major bottleneck in the procurement of lipophilic SMAC mimetics is their poor processability for in vivo administration. While many free-base mimetics require complex, solvent-heavy vehicles, the dihydrochloride salt of AZD5582 was specifically optimized for aqueous solubility. It achieves >7 mg/mL solubility at pH 4–6, while maintaining photostability and hydrolytic stability within this range [1]. This allows for straightforward preparation of intravenous bolus doses that maintain stable, unbound plasma levels over several hours without compound degradation [1].
| Evidence Dimension | Aqueous solubility for IV formulation |
| Target Compound Data | AZD5582 dihydrochloride salt (>7 mg/mL at pH 4-6) |
| Comparator Or Baseline | Standard lipophilic free-base SMAC mimetics (Typically <1 mg/mL, requiring complex excipients) |
| Quantified Difference | >7 mg/mL solubility enabling direct aqueous IV formulation |
| Conditions | pH 4-6, physiological plasma stability assays |
Buyers requiring reliable in vivo dosing can utilize simple aqueous buffers rather than toxic or complex solubilizers, reducing formulation artifacts in animal models.
AZD5582’s bivalent structure allows it to bind concurrently to the BIR3 domains of two cIAP1 molecules, providing a significant avidity advantage over monomeric mimetics like LCL161. Quantitative fluorescence polarization assays demonstrate that AZD5582 binds cIAP1, cIAP2, and XIAP with IC50 values of 15 nM, 21 nM, and 15 nM, respectively [1]. In contrast, monomeric mimetics often show high affinity for cIAP1 but inferior inhibiting activity against XIAP[2]. This balanced, low-nanomolar pan-IAP inhibition ensures complete blockade of both the NF-κB regulatory IAPs (cIAP1/2) and the direct caspase inhibitor (XIAP).
| Evidence Dimension | Target binding affinity (IC50) |
| Target Compound Data | AZD5582 (15 nM for cIAP1, 21 nM for cIAP2, 15 nM for XIAP) |
| Comparator Or Baseline | Monomeric mimetics e.g., LCL161 (High cIAP1 affinity but inferior XIAP inhibition) |
| Quantified Difference | Balanced ~15-21 nM IC50 across all three primary IAP targets |
| Conditions | In vitro fluorescence polarization binding assays |
Procurement of AZD5582 ensures simultaneous inhibition of both cIAP1/2 and XIAP, which is critical for overcoming apoptosis resistance in complex tumor models.
In the context of viral eradication research, AZD5582 significantly outperforms other dimeric SMAC mimetics like Birinapant. In primary CD4+ T cells, AZD5582 induces the depletion of cIAP1 and the critical conversion of p100 to active p52 at concentrations below 0.1 nM[1]. In direct contrast, Birinapant requires exposures greater than 100 nM to achieve comparable p100 cleavage [1]. Consequently, AZD5582 successfully increases cell-associated viral RNA in resting CD4+ T cells from ART-suppressed donors, whereas Birinapant fails to induce significant latency reversal in the same primary cell models [1].
| Evidence Dimension | Concentration required for p100 to p52 cleavage in primary T cells |
| Target Compound Data | AZD5582 (<0.1 nM) |
| Comparator Or Baseline | Birinapant (>100 nM) |
| Quantified Difference | >1000-fold difference in functional pathway activation concentration |
| Conditions | Primary CD4+ T cells from ART-suppressed donors ex vivo |
AZD5582 is the definitive choice for researchers requiring a highly potent, single-agent latency-reversing agent that functions at physiologically relevant doses.
A major procurement consideration for signaling activators is the avoidance of broad, pleiotropic cellular effects. AZD5582 specifically targets the non-canonical NF-κB pathway via cIAP1 degradation, resulting in a highly restricted transcriptional footprint. When compared to the canonical pathway inducer and protein kinase C agonist Ingenol B, AZD5582 induces 5- to 10-fold fewer genes[1]. This limited off-target impact translates to minimal systemic immune activation and fewer confounding variables in complex in vivo models[1].
| Evidence Dimension | Number of off-target genes induced |
| Target Compound Data | AZD5582 (Highly restricted gene induction profile) |
| Comparator Or Baseline | Ingenol B (PKC agonist) (5- to 10-fold higher gene induction) |
| Quantified Difference | 5- to 10-fold reduction in off-target gene transcription |
| Conditions | Transcriptomic analysis of treated resting CD4+ T cells |
Selecting AZD5582 provides a cleaner experimental baseline by isolating non-canonical NF-κB activation without triggering massive, non-specific T-cell activation.
AZD5582 is the preferred SMAC mimetic for humanized mouse and non-human primate HIV eradication studies. Its ability to induce systemic HIV and SIV RNA production from resting CD4+ T cells at low doses, combined with its minimal off-target T-cell activation, makes it uniquely suited for 'shock and kill' reservoir clearance research where other mimetics fail [1].
Due to the >7 mg/mL aqueous solubility of its dihydrochloride salt form at mildly acidic pH (4-6), AZD5582 is highly recommended for researchers transitioning from in vitro to in vivo pharmacokinetic studies. It allows for direct translation into IV dosing without the need for complex lipid nanoparticles or high-concentration DMSO/surfactant vehicles, ensuring high bioavailability and stable plasma concentrations [2].
In oncology research involving malignancies resistant to single-IAP knockdown (such as multiple myeloma), AZD5582 is the optimal choice. Its balanced ~15-21 nM IC50 across cIAP1, cIAP2, and XIAP ensures that both the NF-κB survival signaling and direct caspase inhibition pathways are simultaneously blocked, a feat that monomeric mimetics with poor XIAP affinity cannot reliably achieve [3].